molecular formula C19H22N6 B2899475 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2380081-77-4

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B2899475
CAS No.: 2380081-77-4
M. Wt: 334.427
InChI Key: WKTJQYMBPXIULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as EMQMCM, and it is a quinoxaline derivative that has been synthesized using various methods. In

Mechanism of Action

EMQMCM acts as a competitive antagonist of the 5-HT3 receptor. It binds to the receptor and prevents serotonin from binding, thereby blocking the neurotransmitter's effects. This mechanism of action is responsible for its antiemetic effects.
Biochemical and Physiological Effects:
EMQMCM has been shown to have a range of biochemical and physiological effects. It has been shown to reduce nausea and vomiting induced by chemotherapy, making it a potential treatment option for cancer patients. Additionally, it has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

EMQMCM has several advantages for lab experiments. It is a highly specific and potent antagonist of the 5-HT3 receptor, making it a valuable tool for studying the receptor's function. However, it also has limitations, including its solubility and stability. It can be challenging to dissolve EMQMCM in aqueous solutions, and it is prone to degradation over time.

Future Directions

There are several future directions for the study of EMQMCM. One potential area of research is the development of new analogs with improved solubility and stability. Additionally, further studies are needed to explore its potential applications in the treatment of anxiety and depression. Finally, research is needed to explore its potential applications in other areas, such as pain management and addiction treatment.
Conclusion:
In conclusion, 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It has been shown to have antiemetic, anxiolytic, and antidepressant effects, making it a potential treatment option for various conditions. However, further research is needed to explore its potential applications fully.

Synthesis Methods

EMQMCM can be synthesized using various methods. The most commonly used method involves the reaction of 4-bromoquinoxaline with 5-ethyl-6-methylpyrimidine-4-amine and piperazine in the presence of a palladium catalyst. This reaction yields EMQMCM as a yellow solid. Other methods involve the use of different starting materials and reagents, but the end product remains the same.

Scientific Research Applications

EMQMCM has been extensively studied for its potential applications in medical research. It has been shown to have a high affinity for the 5-HT3 receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including nausea and vomiting. EMQMCM has been shown to have antiemetic effects, making it a potential treatment for chemotherapy-induced nausea and vomiting.

Properties

IUPAC Name

2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-3-15-14(2)21-13-22-19(15)25-10-8-24(9-11-25)18-12-20-16-6-4-5-7-17(16)23-18/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTJQYMBPXIULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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